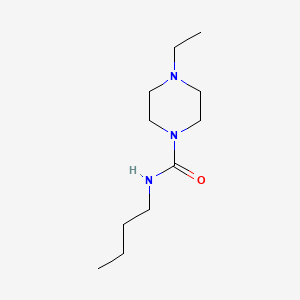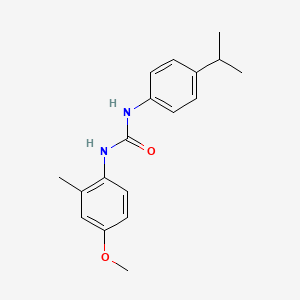
N-(4-isopropylphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-N'-(4-methoxy-2-methylphenyl)urea is a chemical compound that is commonly known as Prometryn. It is a herbicide that is widely used in agriculture to control the growth of weeds. Prometryn is a member of the triazine family of herbicides, which are known for their effectiveness in controlling broadleaf and grassy weeds.
Wirkmechanismus
Prometryn works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. By binding to the D1 protein, Prometryn prevents the conversion of light energy, which leads to the death of the plant.
Biochemical and Physiological Effects:
Prometryn has been shown to have toxic effects on both plants and animals. In plants, Prometryn can cause chlorosis, necrosis, and stunted growth. In animals, Prometryn can cause liver and kidney damage, as well as reproductive and developmental toxicity. Prometryn has also been shown to have endocrine-disrupting effects, which can lead to hormonal imbalances.
Vorteile Und Einschränkungen Für Laborexperimente
Prometryn is a widely used herbicide, which makes it readily available for use in lab experiments. It is also relatively inexpensive, which makes it a cost-effective choice for researchers. However, Prometryn has been shown to have toxic effects on both plants and animals, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Prometryn. One area of research is the development of more environmentally friendly herbicides that are less toxic to plants and animals. Another area of research is the use of Prometryn in the treatment of cancer. Studies have shown that Prometryn has anti-cancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, research is needed to better understand the endocrine-disrupting effects of Prometryn and how they can be mitigated.
Synthesemethoden
Prometryn can be synthesized through the reaction of 4-isopropylaniline and 4-methoxy-2-methylphenyl isocyanate in the presence of a catalyst. The reaction produces Prometryn as a white crystalline solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Prometryn has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control the growth of weeds in crops such as cotton, corn, and soybeans. Prometryn has also been studied for its potential use in the treatment of cancer. Studies have shown that Prometryn has anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-5-7-15(8-6-14)19-18(21)20-17-10-9-16(22-4)11-13(17)3/h5-12H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVUELMOUNUBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

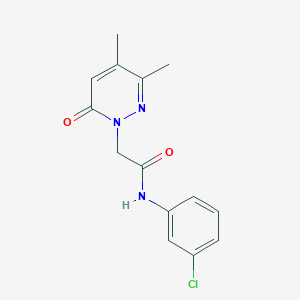
![1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5417946.png)
![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)

![N,N,2-trimethyl-7-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5417967.png)
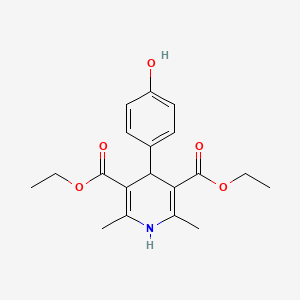
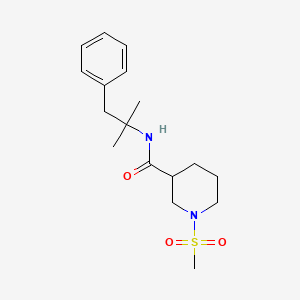
![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B5417998.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418002.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5418007.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418013.png)

